4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol
Description
4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol (CAS 1261990-34-4) is a fluorinated phenolic compound featuring a biphenyl scaffold with a carboxy group at the para position of the fluorophenyl ring and a methoxy group at the ortho position of the phenol ring . The compound’s synthesis and applications remain underexplored in the literature, necessitating comparisons with structurally or functionally related analogs to infer its properties.
Properties
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBLACUITICGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685661 | |
| Record name | 3-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-34-4 | |
| Record name | 3-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the fluorine atom.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, while the fluorine atom can enhance the compound’s binding affinity and stability. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogs
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- Structure: Contains a propenyl side chain with a hydroxyl group and a methoxy-substituted phenol ring.
- Bioactivity : Exhibits antifungal, antibacterial, and antioxidant activities. For example, it inhibits NIH/3T3 cell growth in a concentration-dependent manner and is a major component in plant extracts with antimicrobial properties .
- Occurrence: Naturally abundant in Populus tomentosa (3.21% peak area in GC-MS) and Aster incisus (3.95% in methanol extract) .
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol (PAPVN)
- Structure: A p-aminophenol derivative with a carboximidoyl linker and methoxy group.
- Synthesis: Prepared via reaction of p-aminophenol with vanillin under acidic conditions .
- Bioactivity: Shows analgesic activity comparable to paracetamol in writhing tests (1 mol dosage), with a superior molecular docking score (-75.0088 vs.
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid
- Structure : Differs by replacing the methoxy group with a hydroxyl and repositioning the fluorine.
- Synonym: 5-(4-Fluorophenyl)-2-hydroxybenzoic acid.
Pharmacological and Functional Comparisons
Table 1: Key Properties of 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol and Analogs
Key Findings:
- Methoxy vs. Hydroxy Groups : Methoxy substituents (as in the target compound and PAPVN) enhance lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogs .
- Fluorine Role : Fluorine in the target compound and 4′-fluoro analog likely increases metabolic stability and binding affinity via electron-withdrawing effects .
- Carboxylic Acid : The carboxy group in the target compound and 4′-fluoro analog may facilitate salt formation for improved solubility or metal chelation in enzymatic interactions .
Biological Activity
Overview
4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol is an organic compound with the molecular formula C14H11FO4. It has gained attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The compound features a carboxylic acid group, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is attributed to its interaction with various biological molecules. Key mechanisms include:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function.
- Enhanced Binding Affinity : The presence of the fluorine atom increases the compound's electronic properties, enhancing its binding affinity to specific enzymes or receptors.
- Solubility and Reactivity : The methoxy group can influence the compound's solubility and reactivity, affecting its biological interactions.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, similar to other phenolic compounds.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Carboxylic acid, fluorine, methoxy group | Anti-inflammatory, anticancer |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid | Hydroxy instead of methoxy | Antioxidant |
| 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid | Fluorine in different position | Varies; less studied |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective concentration levels for therapeutic applications.
- Anti-inflammatory Research : The compound has been studied for its ability to inhibit inflammatory pathways. Similar analogs have shown enhanced inhibitory effects on leukocyte oxidant production and phagocytosis, suggesting that modifications like those seen in this compound could lead to improved therapeutic agents for inflammatory diseases .
- Molecular Docking Studies : Computational studies have indicated that the interactions of this compound with target proteins may involve specific binding sites that are crucial for its biological activity. These studies highlight the importance of the fluorine atom in enhancing binding interactions with enzymes involved in inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
